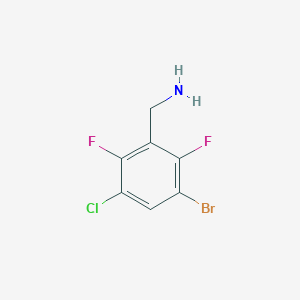
3-Cyclopropyl-4-methylanisole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopropyl-4-methylanisole is an organic compound with a unique structure that includes a cyclopropyl group attached to a methylanisole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-4-methylanisole typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-methylanisole with a cyclopropylating agent under specific conditions. For example, the Simmons-Smith reaction, which uses diiodomethane and zinc-copper couple, can be employed to introduce the cyclopropyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The choice of reagents and conditions would be tailored to ensure scalability and safety.
化学反应分析
Types of Reactions
3-Cyclopropyl-4-methylanisole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Formation of cyclopropyl-4-methoxybenzaldehyde.
Reduction: Formation of cyclopropyl-4-methylanisole alcohols.
Substitution: Formation of brominated or nitrated derivatives of this compound.
科学研究应用
3-Cyclopropyl-4-methylanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Cyclopropyl-4-methylanisole involves its interaction with specific molecular targets. The cyclopropyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The methylanisole core can participate in aromatic interactions, further modulating its biological activity .
相似化合物的比较
Similar Compounds
4-Methylanisole: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
Cyclopropylbenzene: Similar cyclopropyl group but lacks the methoxy group, leading to different reactivity.
Uniqueness
3-Cyclopropyl-4-methylanisole is unique due to the combination of the cyclopropyl and methylanisole moieties, which confer distinct chemical and biological properties. This combination allows for unique interactions in both chemical reactions and biological systems, making it a valuable compound for research and industrial applications .
属性
分子式 |
C11H14O |
|---|---|
分子量 |
162.23 g/mol |
IUPAC 名称 |
2-cyclopropyl-4-methoxy-1-methylbenzene |
InChI |
InChI=1S/C11H14O/c1-8-3-6-10(12-2)7-11(8)9-4-5-9/h3,6-7,9H,4-5H2,1-2H3 |
InChI 键 |
XXJURILKLDMGKT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)OC)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


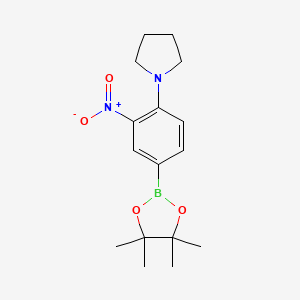
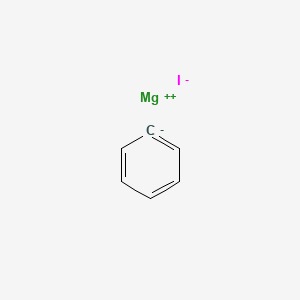
![Naphtho[1,2-d]isoxazol-1(2H)-one](/img/structure/B13716758.png)
![7-Bromo-3-(5-bromo-3-methylpyridin-2-yl)-9-methyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B13716765.png)

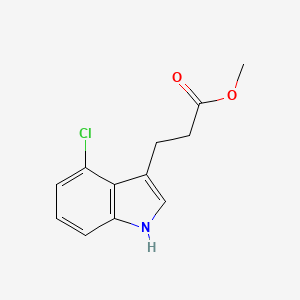
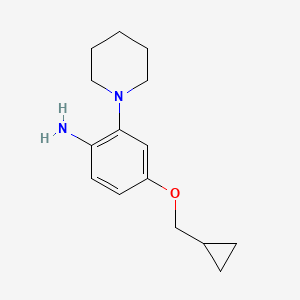
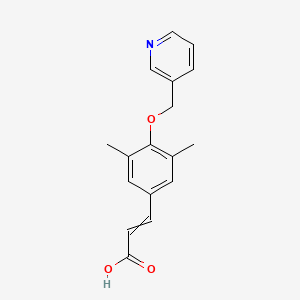

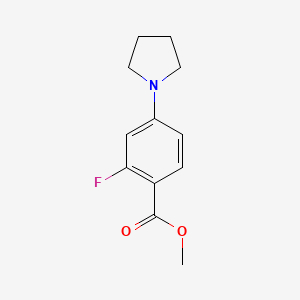
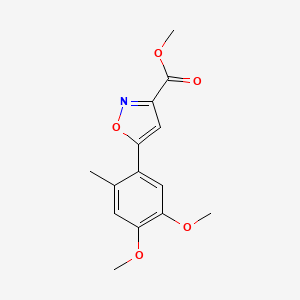
![(5E)-5-[(5-methylfuran-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13716803.png)

